molecular formula C21H20N2O2 B2674759 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 876882-88-1

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2674759
CAS No.: 876882-88-1
M. Wt: 332.403
InChI Key: LXOZEJAHRZNERA-UHFFFAOYSA-N
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Description

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and an ethan-1-ol group

Scientific Research Applications

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target . For example, some benzimidazole derivatives have been found to have significant antioxidant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(naphthalen-1-yloxy)ethylamine with 2-chloro-1H-benzimidazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalen-1-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanal or 1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethanoic acid.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(naphthalen-1-yloxy)ethyl)-acetamide: This compound has a similar naphthalen-1-yloxy group but differs in the presence of an acetamide group instead of the benzodiazole ring.

    Ethyl 2-(naphthalen-1-yloxy)acetate: This compound features an ethyl ester group in place of the ethan-1-ol group.

Uniqueness

1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to the combination of its naphthalene, benzodiazole, and ethan-1-ol groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(24)21-22-18-10-4-5-11-19(18)23(21)13-14-25-20-12-6-8-16-7-2-3-9-17(16)20/h2-12,15,24H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOZEJAHRZNERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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